7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5/c1-4-24-9-11-25(12-10-24)18-13-14(2)22-20-19(15(3)23-26(18)20)16-5-7-17(21)8-6-16/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOPDSHWDNRPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent functionalization with 4-ethylpiperazine and further cyclization steps lead to the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Variations at Position 7
The 4-ethylpiperazinyl group at position 7 is a key pharmacophore. Comparisons with analogs reveal:
- 7-(4-(Pyridin-2-yl)piperazin-1-yl) Analogs: Replacing the ethyl group with a pyridinylpiperazine (e.g., 2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine, CAS 951953-66-5) increases molecular weight (416.49 vs.
- 7-(Azepan-1-yl) Analogs : Substituting piperazine with azepane (7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine) introduces a seven-membered ring, altering conformational flexibility and possibly reducing blood-brain barrier penetration due to increased hydrophobicity .
Aromatic Substituent Modifications at Position 3
- 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl : The compound 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1015544-11-2) replaces the fluorophenyl group with a dimethoxyphenyl moiety. This substitution increases polarity (C22H29N5O2 vs. C20H23FN4) and may shift activity toward adrenergic receptors due to the electron-donating methoxy groups .
- Trifluoromethylphenyl Derivatives: Fluorinated analogs like 7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Ref: 10-F508135) exhibit enhanced metabolic stability but reduced solubility compared to non-fluorinated counterparts .
Methyl Group Positioning
- 2,5-Dimethyl vs.
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
Discussion of Pharmacological Implications
- CRF1 Receptor Antagonism : The compound N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) demonstrates anxiolytic effects via CRF1 blockade, suggesting that ethylpiperazinyl analogs may share mechanistic pathways but require optimization for receptor subtype selectivity .
Biological Activity
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C17H22FN5O2
- Molecular Weight : 347.39 g/mol
- CAS Number : 956440-74-7
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antitumor activity against various cancer cell lines. For instance, a study evaluated the antitumor effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results demonstrated that these compounds could inhibit cell proliferation significantly when compared to standard chemotherapeutic agents like Doxorubicin .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties. The compound was tested against various bacterial and fungal strains, revealing notable activity that suggests its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Case Studies and Research Findings
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., methyl groups at δ 2.1–2.5 ppm, fluorophenyl protons at δ 7.2–7.6 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ = 394.19 for C21H22FN5) .
- IR spectroscopy : Identify amine stretches (~3350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
How can molecular docking predict this compound’s mechanism of action?
Advanced Research Question
Docking studies (e.g., AutoDock Vina) guide target identification:
- Viral protease inhibition : Fluorophenyl occupies hydrophobic pockets in SARS-CoV-2 Mpro (binding energy ≤ -8.5 kcal/mol) .
- Kinase selectivity : Ethylpiperazine forms salt bridges with Asp831 in EGFR, reducing off-target effects .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .
What strategies improve purity during large-scale synthesis?
Basic Research Question
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 6:4) .
- Recrystallization : Ethanol/water mixtures (7:3) remove unreacted precursors .
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time .
How are structure-activity relationship (SAR) studies designed for this compound?
Advanced Research Question
SAR involves systematic substituent variation and bioactivity testing:
- Core modifications : Replace pyrimidine with triazole to assess heterocycle impact .
- Substituent libraries : Synthesize analogs with methoxy, trifluoromethyl, or nitro groups at position 3 .
- In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7) and kinases (e.g., CDK2) .
How can computational methods streamline reaction optimization?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and machine learning accelerate discovery:
- Reaction path screening : Identify low-energy pathways for cyclization using Gaussian09 .
- Descriptor-based models : Predict optimal solvents/catalysts from historical data (e.g., SciFinder) .
- Active learning : Iteratively refine conditions via feedback between simulations and lab experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
